7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol
Description
Historical Context and Evolution of Research on the Quinolin-8-ol Scaffold
The scientific inquiry into quinolin-8-ol and its derivatives spans over a century. Initially recognized for its utility in analytical chemistry as a chelating agent for the determination of metal ions, its biological activities soon came to the forefront. nih.govrroij.com Early in its history, 8-hydroxyquinoline (B1678124) was identified as a potent antimicrobial agent. rroij.com This discovery paved the way for extensive research into its derivatives as potential treatments for a variety of infectious diseases.
Over the decades, the research has evolved from simple modifications of the quinolin-8-ol core to the strategic design of complex molecules with tailored properties. The scaffold's ability to interact with various biological targets, often mediated by its metal-chelating capacity, has led to the exploration of its derivatives for a wide range of therapeutic applications, including as anticancer, antifungal, antibacterial, antiprotozoal, and neuroprotective agents. nih.govresearchgate.netmdpi.com The development of synthetic methodologies has also been a critical aspect of this evolution, with numerous classical and modern techniques being employed to create diverse libraries of quinolin-8-ol analogues for biological screening. organic-chemistry.orgmdpi.commassey.ac.nz
Academic Significance of C-7 Substituted Quinolin-8-ol Systems
Among the various positions on the quinolin-8-ol ring system, the C-7 position has emerged as a key site for chemical modification to modulate biological activity. Research has consistently shown that the nature of the substituent at C-7 can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. mdpi.com
For instance, the introduction of halogen atoms at the C-7 position has been shown to enhance the lipophilicity and, in some cases, the antimicrobial and anticancer activities of the parent compound. mdpi.com Furthermore, the incorporation of more complex moieties, such as alkenyl or cycloalkenyl groups, at the C-7 position has been explored to create novel antibacterial agents. researchgate.net These studies underscore the academic significance of C-7 substituted quinolin-8-ol systems as a fertile ground for the discovery of new therapeutic leads. The ability to fine-tune the biological profile of the quinolin-8-ol scaffold through modifications at this specific position continues to drive research in this area.
Table 1: Representative C-7 Substituted Quinolin-8-ol Derivatives and their Reported Activities
| Substituent at C-7 | Reported Biological Activity | Reference |
| Chloro | Antimicrobial, Anticancer | mdpi.com |
| Bromo | Antifungal | researchgate.net |
| Alkenyl | Antibacterial | researchgate.net |
| Morpholinomethyl | Antibacterial | rroij.com |
This table presents a selection of substituent types at the C-7 position of the quinolin-8-ol scaffold and their generally reported biological activities to illustrate the significance of this position for molecular design. Specific activities can vary based on the full molecular structure.
Rationale for Investigating the 7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol Moiety in Chemical Research
While direct research on the specific compound This compound is not prominently available in the reviewed scientific literature, a strong rationale for its investigation can be constructed based on the established principles of medicinal chemistry and the known properties of its constituent parts.
The proposed structure combines three key features:
The Quinolin-8-ol Core: As established, this scaffold provides a proven platform with inherent biological activity and metal-chelating properties.
Substitution at the C-7 Position: This position is a known "hotspot" for modifying the biological activity of the quinolin-8-ol system.
The 4-Phenylbut-2-en-2-yl Substituent: This particular group introduces several interesting structural and electronic features:
Bulky and Lipophilic Phenyl Group: The phenyl ring can engage in hydrophobic and π-stacking interactions with biological targets, potentially enhancing binding affinity.
Unsaturated Butenyl Linker: The double bond introduces conformational rigidity and potential for specific interactions within a receptor's binding site. It also presents a site for potential metabolic transformations.
The investigation of this compound would therefore be a logical step in the exploration of novel quinolin-8-ol derivatives. The unique combination of a proven pharmacophore with a sterically demanding and electronically distinct C-7 substituent could lead to the discovery of compounds with novel or improved biological activities. Research in this direction would contribute to a deeper understanding of the structure-activity relationships of C-7 substituted quinolin-8-ols and could potentially yield new lead compounds for drug development.
Structure
3D Structure
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
7-[(E)-4-phenylbut-2-en-2-yl]quinolin-8-ol |
InChI |
InChI=1S/C19H17NO/c1-14(9-10-15-6-3-2-4-7-15)17-12-11-16-8-5-13-20-18(16)19(17)21/h2-9,11-13,21H,10H2,1H3/b14-9+ |
InChI Key |
PPIVRGTZYRGQNE-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=C\CC1=CC=CC=C1)/C2=C(C3=C(C=CC=N3)C=C2)O |
Canonical SMILES |
CC(=CCC1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 7 4 Phenylbut 2 En 2 Yl Quinolin 8 Ol
Precursor Synthesis and Derivatization Strategies for Quinolin-8-ol Scaffolds
The foundation of the target molecule is the quinolin-8-ol core, which must be appropriately substituted at the C-7 position to enable the final coupling step. This requires robust methods for creating reliable precursors.
Synthesis of 7-Substituted Quinolin-8-ol Precursors
The synthesis of precursors for C-7 functionalization often begins with quinolin-8-ol itself. A common and effective strategy is the introduction of a halogen at the 7-position, which serves as an excellent handle for subsequent cross-coupling reactions. For instance, 7-bromoquinolin-8-ol (B152725) is a key intermediate. Its synthesis can be achieved through the bromination of 8-hydroxyquinoline (B1678124) using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as chloroform.
Another class of 7-substituted precursors are those generated via the Mannich reaction. nih.govlibretexts.org This reaction introduces an aminomethyl group at the C-7 position, which is the most active site on the 8-hydroxyquinoline scaffold for this type of electrophilic substitution. masterorganicchemistry.com While not a direct route to the final target compound, these Mannich bases represent a significant class of 7-substituted quinolin-8-ol derivatives.
Preparation of the 4-Phenylbut-2-en-2-yl Fragment
The synthesis of the alkenyl phenyl side chain, specifically in a form suitable for coupling, is a critical parallel task. A logical approach is to prepare an organoboron derivative of this fragment, such as a pinacol (B44631) boronate ester, for use in a Suzuki-Miyaura coupling.
A plausible synthetic route to the required (4-phenylbut-2-en-2-yl)boronate ester starts from a substituted alkyne. The hydroboration of internal alkynes is a well-established method for producing alkenylboronates. libretexts.orgmasterorganicchemistry.com To obtain the specific structure required, one could start with an appropriately substituted phenyl-alkyne. The reaction with a bulky hydroborating agent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by treatment with pinacol, would yield the desired alkenylboronate. The use of bulky boranes is crucial to prevent a second hydroboration event on the resulting alkene. libretexts.org The hydroboration of alkynes typically proceeds with syn-addition, leading to specific stereochemistry in the resulting alkenylboronate. libretexts.org
Key Coupling Reactions and Functionalization Approaches for C-7 Position
With both the quinolin-8-ol precursor and the alkenylboronate fragment in hand, the final step involves coupling them. The choice of reaction is critical for efficiency and yield.
Exploration of Mannich Reaction Variants for 7-Substitution
The Mannich reaction is a powerful tool for the C-7 functionalization of quinolin-8-ol. nih.gov It is a one-pot condensation reaction involving the substrate (quinolin-8-ol), formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. masterorganicchemistry.comgoogle.com The reaction proceeds by forming an electrophilic iminium ion from the aldehyde and amine, which then attacks the electron-rich C-7 position of the quinoline (B57606) ring. nih.gov
Numerous variations of this reaction have been documented, employing a wide range of amines to produce diverse 7-aminoalkylated quinolin-8-ol derivatives. nih.govlibretexts.org Reaction conditions are generally mild, often conducted in ethanol (B145695) at room temperature or with gentle heating. masterorganicchemistry.com
| Amine Component | Aldehyde | Solvent | Conditions | Reference |
|---|---|---|---|---|
| 1-Methylpiperazine | Formaldehyde (37%) | Ethanol | Stirred at room temperature for 12 h | masterorganicchemistry.com |
| Pyrrolidine | Formaldehyde (37%) | Ethanol | Stirred at room temperature for 4 days | masterorganicchemistry.com |
| 1,2,3,4-Tetrahydroisoquinoline | Formaldehyde (37%) | Ethanol | Stirred at room temperature for 1 day | masterorganicchemistry.com |
| Aniline | Various Aromatic Aldehydes | Absolute Ethanol | Stirred at room temperature, no catalyst | google.com |
While versatile, the Mannich reaction is not the optimal path for introducing the 4-phenylbut-2-en-2-yl group, as it specializes in adding aminoalkyl fragments.
Application of Cross-Coupling Methodologies (e.g., Suzuki-Miyaura) for C-7 Introduction
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective and versatile method for forming carbon-carbon bonds, making it ideal for this synthesis. google.com This palladium-catalyzed reaction couples an organoboron compound (like the alkenylboronate ester prepared in section 2.1.2) with an organic halide (the 7-bromoquinolin-8-ol from section 2.1.1).
The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (such as Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (often a mixture like dioxane/water or toluene/ethanol). The general applicability of the Suzuki-Miyaura reaction to complex molecules and its tolerance for a wide range of functional groups make it a powerful tool in modern organic synthesis. Successful couplings have been reported on quinoline systems, including at the C-7 position, to produce aryl-substituted quinolines.
| Component | Examples | Function |
|---|---|---|
| Organic Halide | 7-Bromoquinolin-8-ol | Electrophilic partner |
| Organoboron Reagent | (4-Phenylbut-2-en-2-yl)pinacol boronate | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the C-C bond formation |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, DMF, Ethanol/Water mixtures | Solubilizes reactants and facilitates reaction |
Strategies for Incorporating the Alkenyl Phenyl Moiety
Synthesize 7-bromoquinolin-8-ol: This is achieved by the selective bromination of commercially available quinolin-8-ol.
Synthesize the (4-phenylbut-2-en-2-yl)boronate ester: This involves the hydroboration of a suitable phenyl-substituted alkyne precursor using a sterically hindered borane, followed by esterification with pinacol.
Perform the Suzuki-Miyaura Coupling: The 7-bromoquinolin-8-ol and the alkenylboronate ester are reacted in the presence of a palladium catalyst and a base. This step forges the crucial carbon-carbon bond at the C-7 position, directly installing the alkenyl phenyl moiety onto the quinolin-8-ol scaffold to yield the final target compound.
This approach leverages well-established, high-yielding reactions and provides precise control over the final molecular architecture.
Reaction Mechanisms and Catalysis in the Synthesis of the Chemical Compound
Detailed information regarding the reaction mechanisms and the specific catalysts employed in the synthesis of 7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol is not available in the current body of scientific literature. General synthetic strategies for quinoline derivatives often involve well-established reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. These reactions typically proceed through acid- or base-catalyzed condensation and cyclization pathways. However, without specific studies on this compound, any proposed mechanism or catalytic system would be purely speculative and fall outside the scope of this focused review.
Yield Optimization and Scalability Considerations in Academic Synthesis
There are no published research findings or data tables concerning the optimization of reaction yields or the scalability of the synthesis for this compound. In a general academic context, yield optimization for the synthesis of complex molecules involves the systematic variation of reaction parameters such as temperature, pressure, solvent, catalyst loading, and reactant stoichiometry. Scalability studies would address the challenges of translating a laboratory-scale procedure to a larger production volume, considering factors like heat transfer, mixing efficiency, and purification methods. Unfortunately, no such data has been reported for the target compound.
Advanced Spectroscopic and Structural Elucidation of 7 4 Phenylbut 2 En 2 Yl Quinolin 8 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, the precise arrangement of atoms and the stereochemistry of 7-(4-phenylbut-2-en-2-yl)quinolin-8-ol can be established.
The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region will feature signals for the protons of the quinoline (B57606) ring and the phenyl group. The protons on the quinoline core (H-2, H-3, H-4, H-5, and H-6) will exhibit characteristic chemical shifts and coupling patterns. For instance, H-2 typically appears as a doublet of doublets due to coupling with H-3 and H-4. chemicalbook.com The protons of the 7-substituted phenylbutenyl side chain will also present unique signals, including those for the benzylic methylene (B1212753) protons, the vinylic proton, and the methyl group protons. The phenolic hydroxyl proton (-OH) at position 8 is expected to appear as a broad singlet, the chemical shift of which can be concentration-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 (Quinoline) | ~8.80 | dd | |
| H-3 (Quinoline) | ~7.60 | dd | |
| H-4 (Quinoline) | ~8.50 | dd | |
| H-5 (Quinoline) | ~7.10 | d | |
| H-6 (Quinoline) | ~7.75 | d | |
| Phenyl Protons | ~7.20-7.40 | m | From the phenylbutenyl side chain |
| Vinylic Proton | ~5.80 | t | |
| Benzylic Protons | ~3.50 | d | |
| Methyl Protons | ~2.10 | s | |
| -OH (Quinolinol) | Variable | br s |
Note: Predicted values are based on data from related 8-hydroxyquinoline (B1678124) and phenylalkene structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum will show signals for the nine carbons of the quinoline ring system, the six carbons of the phenyl group, and the four carbons of the butenyl side chain. The chemical shifts of the quinoline carbons are influenced by the hydroxyl group at C-8 and the alkenyl substituent at C-7. nih.gov The carbons of the phenylbutenyl side chain, including the quaternary vinylic carbon and the benzylic carbon, will also be identifiable.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (Quinoline) | ~148.0 |
| C-3 (Quinoline) | ~122.0 |
| C-4 (Quinoline) | ~136.0 |
| C-4a (Quinoline) | ~139.0 |
| C-5 (Quinoline) | ~118.0 |
| C-6 (Quinoline) | ~128.0 |
| C-7 (Quinoline) | ~130.0 |
| C-8 (Quinoline) | ~153.0 |
| C-8a (Quinoline) | ~129.0 |
| Phenyl C1 (ipso) | ~141.0 |
| Phenyl C2/C6 | ~128.5 |
| Phenyl C3/C5 | ~128.3 |
| Phenyl C4 | ~126.0 |
| Vinylic C=C | ~135.0, ~125.0 |
| Benzylic CH₂ | ~40.0 |
| Methyl CH₃ | ~16.0 |
Note: Predicted values are based on data from related 8-hydroxyquinoline and phenylalkene structures. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons on the quinoline ring, for example, showing a correlation between H-5 and H-6, and between H-2, H-3, and H-4. It would also confirm the coupling between the benzylic protons and the vinylic proton in the phenylbutenyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the H-5 proton would correlate with the signal for the C-5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying the connections between different molecular fragments and for assigning quaternary carbons. A key correlation would be observed between the benzylic protons of the side chain and the C-7 carbon of the quinoline ring, definitively establishing the point of attachment. Correlations between the methyl protons and the vinylic carbons would further confirm the structure of the side chain.
Vibrational Spectroscopy Studies (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will appear around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the butenyl side chain will be observed in the 3000-2850 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings and the alkenyl group will be found in the 1600-1450 cm⁻¹ range. The C=N stretching of the quinoline ring is expected around 1620-1580 cm⁻¹. researchgate.netmdpi.com The C-O stretching of the phenol (B47542) will likely appear near 1200 cm⁻¹. researchgate.net Raman spectroscopy would complement the FT-IR data, particularly for the non-polar C=C bonds.
Table 3: Key Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (Phenolic) | 3400-3200 (broad) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N Stretch (Quinoline) | 1620-1580 |
| Aromatic C=C Stretch | 1600-1450 |
| Alkenyl C=C Stretch | ~1650 |
| C-O Stretch (Phenolic) | ~1200 |
Note: Predicted values are based on data from related 8-hydroxyquinoline derivatives and general spectroscopic data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions due to the extensive conjugation in the quinoline and phenyl rings. The 8-hydroxyquinoline chromophore typically exhibits multiple absorption bands. scispace.com The presence of the phenylbutenyl substituent at the 7-position may cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted 8-hydroxyquinoline. nih.gov The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are also expected but are generally weaker than the π → π* transitions.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₂₀H₁₉NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A prominent fragmentation pathway would likely involve the cleavage of the bond between the quinoline ring and the phenylbutenyl side chain, leading to a fragment ion corresponding to the 8-hydroxyquinoline cation and a fragment representing the phenylbutenyl radical, or vice versa. chempap.orgnih.govnih.gov Fragmentation within the side chain, such as the loss of a benzyl (B1604629) radical (C₇H₇), is also a plausible pathway. The fragmentation pattern provides corroborating evidence for the proposed structure.
Research Findings on this compound Remain Undisclosed in Publicly Available Literature
A comprehensive review of scientific databases and scholarly articles has revealed a significant lack of specific research data for the chemical compound This compound . Despite extensive searches for its synthesis, spectroscopic characterization, and structural analysis, no dedicated studies detailing the properties and molecular architecture of this particular quinoline derivative could be identified in the public domain.
The requested detailed analysis, including spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as X-ray crystallography for solid-state structural elucidation, is contingent on the synthesis and subsequent scientific investigation of the compound. The absence of published research indicates that this specific molecule may not have been synthesized or that the findings have not been disseminated in accessible scientific literature.
While general methodologies for the synthesis and characterization of quinoline derivatives are well-established, providing a speculative analysis without direct experimental data would compromise the scientific accuracy and integrity of the article. For instance, the synthesis of structurally related 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives has been achieved through one-pot, three-component reactions, showcasing a common strategy for constructing the quinoline core. nih.gov Spectroscopic techniques are then routinely employed to confirm the structure of these newly synthesized compounds. nih.gov However, the unique structural features of the 4-phenylbut-2-en-2-yl substituent at the 7-position of the quinolin-8-ol scaffold would significantly influence its chemical and physical properties, necessitating specific experimental data for an accurate description.
Therefore, until research on This compound is conducted and published, a detailed and scientifically accurate article focusing solely on this compound, as per the user's request, cannot be generated.
Computational Chemistry and Theoretical Investigations of the Chemical Compound
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 7-(4-phenylbut-2-en-2-yl)quinolin-8-ol, these methods offer insights into its stability, electronic properties, and reactive sites.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For quinoline (B57606) derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to optimize the molecular geometry and determine the most stable conformation. nih.govnih.gov These studies are crucial for understanding how the molecule exists in three-dimensional space, which in turn influences its physical and chemical properties. The conformational analysis identifies the lowest energy structure by exploring the potential energy surface, considering the rotational freedom around single bonds. For complex molecules like this compound, with its flexible phenylbutenyl side chain, DFT calculations can reveal the preferred spatial arrangement of the phenyl and quinoline rings relative to each other. This information is vital for understanding how the molecule might interact with biological targets.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. ekb.eg A smaller energy gap suggests that the molecule is more reactive. For quinoline derivatives, the distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com In this compound, the HOMO is expected to be localized on the electron-rich quinoline and phenyl rings, while the LUMO may be distributed over the conjugated system.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. youtube.comyoutube.com These maps are valuable for predicting how a molecule will interact with other molecules, particularly in biological systems. chemrxiv.org The MEP map displays regions of negative potential (typically colored red or orange), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. youtube.com For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the quinolinol core, indicating their role as hydrogen bond acceptors. The phenyl ring and the butenyl chain would exhibit a more complex distribution of charge. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital for ligand-receptor binding. mdpi.com
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT provides insights into static structures, molecular dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and flexes. For a flexible molecule like this compound, MD simulations can map out the various accessible conformations and the energetic barriers between them. This dynamic picture is essential for understanding how the molecule might adapt its shape to fit into a binding site of a biological macromolecule. The results of MD simulations can be analyzed to identify the most populated conformational clusters and to calculate properties such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of the molecule's structure. mdpi.com
In Silico Prediction of Potential Interaction Modes with Biological Macromolecules
Computational methods are extensively used to predict how a small molecule like this compound might interact with biological targets, a critical step in drug discovery. researchgate.net
Ligand-Based Virtual Screening Methodologies
When the three-dimensional structure of a biological target is unknown, ligand-based virtual screening methods can be employed. nih.govmdpi.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov A known active ligand is used as a template to search large compound databases for molecules with similar shapes, electrostatic properties, or pharmacophore features. nih.govjddtonline.info A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a pharmacophore model could be developed based on its key chemical features, such as the quinoline nitrogen, the hydroxyl group, and the phenyl ring. This model could then be used to identify other compounds that might exhibit similar biological effects.
Based on the conducted research, there is currently no publicly available scientific literature containing specific computational chemistry and theoretical investigations, including structure-based molecular docking studies, for the chemical compound "this compound".
Extensive searches for this particular compound did not yield any dedicated studies that would provide the detailed research findings and data tables required to populate the requested article sections. The search results pertained to other, structurally related quinoline derivatives, but not the specific molecule of interest.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. Further research would be required if and when studies on "this compound" are published.
Molecular Interactions and Biological System Probing of 7 4 Phenylbut 2 En 2 Yl Quinolin 8 Ol
Structure-Activity Relationship (SAR) Studies at the Molecular Level
SAR studies are fundamental to understanding how the chemical scaffold of a molecule contributes to its biological effects. For 8-hydroxyquinoline (B1678124) derivatives, research has shown that substitutions on the quinoline (B57606) core can dramatically alter their activity. However, specific data for the title compound is not available.
Influence of the 7-(4-Phenylbut-2-en-2-yl) Moiety on Molecular Recognition
The nature of the substituent at the 7-position of the 8-hydroxyquinoline ring is a critical determinant of its interaction with biological targets. Factors such as the size, shape, lipophilicity, and electronic properties of this group dictate the binding affinity and selectivity. For instance, studies on other 7-substituted 8-hydroxyquinolines have revealed that both steric bulk and the potential for specific intermolecular interactions (e.g., pi-stacking, hydrophobic interactions) play a pivotal role. The "4-Phenylbut-2-en-2-yl" group in the compound of interest possesses a combination of a phenyl ring and an unsaturated alkyl chain, suggesting the potential for both aromatic and hydrophobic interactions. However, without experimental data, the precise impact of this specific moiety on molecular recognition remains unknown.
Stereochemical Impact on Ligand-Target Interactions
The presence of a stereocenter, as is possible within the "4-Phenylbut-2-en-2-yl" moiety, introduces another layer of complexity to ligand-target interactions. The differential spatial arrangement of atoms in enantiomers or diastereomers can lead to significant differences in binding affinity and biological activity. One stereoisomer may fit perfectly into a binding pocket, while the other may be sterically hindered or unable to form crucial interactions. No information regarding the stereochemistry or its influence on the biological activity of 7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol is currently available.
Modifications to the Quinoline Core and their Effects on Binding
Modifications to the quinoline core of 8-hydroxyquinoline derivatives, such as the introduction of electron-withdrawing or electron-donating groups, can significantly affect their physicochemical properties and, consequently, their binding to biological targets. These changes can alter the pKa of the 8-hydroxyl group and the nitrogen atom in the quinoline ring, which are often crucial for metal chelation and interaction with receptor sites. While extensive research exists on the impact of various substituents on the quinoline core of related compounds, no studies have been published that specifically detail modifications to the quinoline core of this compound and their subsequent effects on binding.
Investigation of Molecular Recognition Processes
The process of molecular recognition involves the specific binding of a ligand to its biological target. This is typically investigated through a variety of experimental techniques.
Ligand-Receptor Binding Assays and Kinetics
To understand the affinity and kinetics of a ligand binding to its receptor, researchers employ binding assays. These experiments can determine key parameters such as the dissociation constant (Kd), which is a measure of binding affinity, and the association (kon) and dissociation (koff) rate constants. Such data provides invaluable insights into the strength and stability of the ligand-receptor complex. At present, there are no published ligand-receptor binding assays or kinetic studies for this compound.
Enzymatic Inhibition/Activation Profiling (e.g., HIV-1 Integrase, AChE/BuCHE, MMPs)
Many 8-hydroxyquinoline derivatives have been investigated as inhibitors or activators of various enzymes. For example, some have shown activity against HIV-1 integrase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and matrix metalloproteinases (MMPs). An enzymatic inhibition or activation profile for this compound would reveal its potential as a modulator of specific enzymatic pathways. However, no such profiling data is currently available in the scientific literature.
Exploration of Metal Chelation Properties and their Biological Relevance
The 8-hydroxyquinoline core of this compound is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. rroij.comnih.gov The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group act as coordination sites, effectively binding to metal cations. rroij.com This chelation is a fundamental property of 8-HQ and its derivatives, and it is intrinsically linked to their biological activities. nih.govdovepress.com
The biological significance of this metal chelation is multifaceted. An imbalance in metal ion homeostasis is implicated in a range of pathological conditions, including neurodegenerative diseases and cancer. nih.govnih.govelsevierpure.comtandfonline.comresearchgate.nettandfonline.com Compounds based on the 8-HQ scaffold can modulate the concentration and distribution of these metal ions. For instance, derivatives of 8-hydroxyquinoline have been shown to selectively chelate copper and zinc ions, which are known to play a role in the aggregation of misfolded proteins associated with neurotoxicity. dovepress.com
Some 8-hydroxyquinoline derivatives can also function as ionophores, which are molecules that can transport ions across lipid membranes. tandfonline.com This ionophoric activity allows these compounds to shuttle metal ions into cells, thereby altering intracellular metal concentrations and triggering specific biological responses. tandfonline.com For example, the anticancer activity of the 8-HQ derivative clioquinol (B1669181) is potentiated by copper and zinc, as it transports these metal ions into cancer cells, leading to cytotoxicity. dovepress.comtandfonline.com
Table 1: Biologically Relevant Metal Ions Chelated by 8-Hydroxyquinoline Derivatives
| Metal Ion | Biological Role/Implication | Reference |
| Copper (Cu²⁺) | Enzyme cofactor, role in neurodegenerative diseases and cancer | rroij.comdovepress.comtandfonline.com |
| Zinc (Zn²⁺) | Enzyme cofactor, role in protein folding and neurodegeneration | rroij.comdovepress.comtandfonline.com |
| Iron (Fe³⁺) | Essential for oxygen transport, implication in cancer cell proliferation | rroij.com |
| Aluminum (Al³⁺) | Potential role in neurotoxicity | rroij.com |
| Gallium (Ga³⁺) | Investigated for anticancer properties | rroij.com |
| Nickel (Ni²⁺) | Enzyme cofactor, potential toxicity | rroij.com |
| Manganese (Mn²⁺) | Enzyme cofactor, essential nutrient | rroij.com |
| Bismuth (Bi²⁺) | Used in some medical treatments | rroij.com |
| Magnesium (Mg²⁺) | Essential for numerous enzymatic reactions | rroij.com |
Cellular Uptake and Distribution Mechanisms (at a mechanistic level, not therapeutic)
The entry of this compound into cells is a critical step for its potential biological activity. The physicochemical properties of the molecule, particularly its lipophilicity, are key determinants of its ability to traverse the cell membrane. The presence of the large, non-polar 4-phenylbut-2-en-2-yl substituent at the 7-position significantly increases the lipophilic character of the molecule compared to the parent 8-hydroxyquinoline. This enhanced lipophilicity is expected to favor passive diffusion across the lipid bilayer of the cell membrane.
The mechanism of cellular uptake for many 8-hydroxyquinoline derivatives is not fully elucidated and can vary depending on the specific derivative and cell type. However, for lipophilic compounds, passive diffusion is often a primary route of entry. Once inside the cell, the distribution of this compound would be influenced by its affinity for various subcellular compartments and macromolecules. Its lipophilicity suggests a potential for accumulation in lipid-rich structures such as the endoplasmic reticulum and mitochondrial membranes.
Furthermore, the ability of 8-hydroxyquinoline derivatives to act as ionophores can influence their cellular uptake and distribution. tandfonline.com Upon chelating extracellular metal ions, the resulting complex may have altered membrane permeability, potentially facilitating its entry into the cell. Inside the cell, the compound can then release the metal ion, thereby modulating intracellular metal concentrations. This process of metal transport can be a key aspect of its mechanism of action.
Research on other 8-hydroxyquinoline derivatives has shown that their cellular interactions can be complex. For instance, some derivatives have been observed to interact with bacterial lipid bilayer membranes, leading to alterations in membrane integrity. nih.gov While this is in the context of antimicrobial activity, it highlights the potential for these compounds to directly interact with cellular membranes, which is a fundamental aspect of their uptake and distribution.
Table 2: Factors Influencing Cellular Uptake and Distribution of 8-Hydroxyquinoline Derivatives
| Factor | Influence on Uptake and Distribution | Reference |
| Lipophilicity | Increased lipophilicity generally enhances passive diffusion across cell membranes. | nih.govdovepress.comtandfonline.com |
| Metal Chelation | Formation of metal complexes can alter membrane permeability and facilitate transport. | dovepress.comtandfonline.com |
| Ionophoric Activity | Can actively transport metal ions across membranes, influencing intracellular concentration. | tandfonline.com |
| Substituents on the Quinoline Ring | The nature and position of substituents significantly impact lipophilicity and steric factors. | nih.govmdpi.com |
| Cell Type | Differences in membrane composition and transport proteins can lead to varied uptake. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 7 4 Phenylbut 2 En 2 Yl Quinolin 8 Ol
Exploration of Electrophilic and Nucleophilic Substitution Pathways
The reactivity of the quinoline (B57606) nucleus in 7-(4-phenylbut-2-en-2-yl)quinolin-8-ol towards substitution reactions is complex, influenced by the directing effects of the hydroxyl group and the bulky alkenyl substituent at position 7.
Electrophilic Aromatic Substitution:
The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is susceptible to electrophilic aromatic substitution. The hydroxyl group at C8 is a strong activating group, directing electrophiles primarily to the ortho and para positions. In the case of 8-HQ itself, electrophilic attack is generally favored at positions 5 and 7. nih.govmdpi.com For this compound, the C7 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C5 position.
Theoretical studies using Density Functional Theory (DFT) on 8-hydroxyquinoline have been performed to predict the most likely sites for electrophilic substitution. These calculations consider the energies of the highest occupied molecular orbital (HOMO), which indicate the regions of highest electron density susceptible to electrophilic attack. researchgate.netuotechnology.edu.iqorientjchem.org While specific calculations for this compound are not available, the general principles suggest that the electron-donating nature of the hydroxyl and alkyl groups would activate the benzene (B151609) ring of the quinoline system towards electrophiles.
The phenylbutenyl side chain also contains an aromatic ring that can undergo electrophilic substitution. The reactivity of this ring will be influenced by the electronic effects of the butenyl linker.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally less favorable than electrophilic substitution unless activated by strongly electron-withdrawing groups. The pyridine (B92270) ring in quinoline is inherently electron-deficient and can undergo nucleophilic attack, particularly at the C2 and C4 positions, especially if a good leaving group is present. nih.gov However, in this compound, the absence of strong electron-withdrawing groups on the carbocyclic ring makes direct nucleophilic substitution on this part of the molecule unlikely.
The potential for nucleophilic attack on the phenylbutenyl side chain, for instance, via Michael addition to the α,β-unsaturated system, could be a possible reaction pathway under specific conditions.
| Reaction Type | Predicted Regioselectivity on Quinoline Ring | Influencing Factors |
| Electrophilic Substitution | C5 position | Activating effect of the hydroxyl group at C8. Steric hindrance from the C7 substituent may play a role. |
| Nucleophilic Substitution | Unlikely on the carbocyclic ring. Possible at C2 or C4 if activated. | Electron-donating nature of the hydroxyl and alkyl groups deactivate the ring for nucleophilic attack. |
Oxidation and Reduction Potentials and Corresponding Reaction Pathways
The oxidation and reduction behavior of this compound is of significant interest, particularly in the context of its potential biological activity.
Oxidation:
The phenolic hydroxyl group of the 8-hydroxyquinoline moiety is susceptible to oxidation. Studies on 8-hydroxyquinoline itself have shown that it can be oxidized to form quinoline-5,8-dione. rsc.org This transformation is significant as quinone structures are often associated with biological activity. The oxidation can be achieved using various oxidizing agents, including chemical oxidants and potentially through enzymatic processes in biological systems. rsc.orgresearchgate.nettsijournals.com The presence of the bulky substituent at the 7-position may influence the rate and outcome of this oxidation.
The phenylbutenyl side chain also presents a potential site for oxidation. The double bond is susceptible to epoxidation or cleavage under oxidative conditions. The benzylic positions on the phenyl group could also be oxidized.
Reduction:
The quinoline ring system can be reduced, typically at the pyridine ring. The polarography of 8-hydroxyquinoline has been studied, indicating its reducibility at a dropping-mercury electrode. rsc.org Catalytic hydrogenation can also be employed to reduce the pyridine ring to a tetrahydroquinoline.
The double bond in the phenylbutenyl side chain is also readily reducible via catalytic hydrogenation. This would saturate the side chain, altering the molecule's conformation and potentially its biological activity.
| Redox Reaction | Potential Product(s) | Reaction Conditions/Reagents |
| Oxidation | Quinoline-5,8-dione derivative, Epoxide of the side chain | Chemical oxidants (e.g., tBuOOH), Enzymatic oxidation |
| Reduction | Tetrahydroquinoline derivative, Saturated phenylbutyl side chain | Catalytic hydrogenation (e.g., H₂/Pd-C), Reducing agents |
Stability Studies under Various Chemical Conditions Relevant to Biological Systems
The stability of this compound under physiological conditions (e.g., varying pH, presence of metal ions) is a critical factor in its potential applications.
8-Hydroxyquinoline itself is known to be sensitive to light and can darken upon exposure. chemicalbook.com The stability of its derivatives is often influenced by the nature and position of the substituents.
A key characteristic of 8-hydroxyquinolines is their ability to form stable chelates with a wide range of metal ions. nih.govmdpi.comnih.govscispace.com The hydroxyl group at C8 and the nitrogen atom of the pyridine ring form a bidentate ligand that can bind to metal ions such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺, which are abundant in biological systems. The formation of these metal complexes can significantly alter the compound's stability, solubility, and biological activity. The stability of these metal chelates is dependent on factors such as pH and the nature of the metal ion. researchgate.netmcmaster.ca
The ester linkage that could be formed at the hydroxyl group or other functionalizations could be susceptible to hydrolysis under acidic or basic conditions, which are relevant in different biological compartments. The stability of the phenylbutenyl side chain, particularly the double bond, towards isomerization or degradation under physiological conditions would also be an important area of investigation.
| Condition | Potential Stability Issue | Influencing Factors |
| Exposure to Light | Photodegradation | Wavelength and intensity of light |
| Varying pH | Changes in protonation state, potential for hydrolysis of derivatives | pKa of the hydroxyl group and pyridine nitrogen |
| Presence of Metal Ions | Chelation | Concentration and type of metal ions (e.g., Fe, Cu, Zn) |
| Biological Media | Enzymatic degradation | Presence of metabolic enzymes (e.g., cytochrome P450s) |
Investigating Intramolecular Cyclization or Rearrangement Reactions
The structure of this compound, with its flexible and reactive side chain, presents the possibility of intramolecular reactions.
Intramolecular Cyclization:
The alkenyl side chain could potentially undergo intramolecular cyclization with the quinoline ring. For instance, an intramolecular Friedel-Crafts-type reaction could occur between the double bond of the butenyl chain and the electron-rich phenol (B47542) ring, leading to the formation of a new fused ring system. The feasibility of such a reaction would depend on the conformational flexibility of the side chain and the activation energy of the cyclization process. Intramolecular reactions, particularly those forming five- or six-membered rings, are often kinetically favored over their intermolecular counterparts. wikipedia.org
Another possibility is an intramolecular Heck-type reaction if a suitable leaving group is present on the quinoline ring, although this is less likely given the native structure.
Rearrangement Reactions:
The phenylbutenyl side chain could be susceptible to rearrangement reactions, such as allylic rearrangements, under certain conditions (e.g., acidic or thermal). These rearrangements would lead to isomers with the double bond in a different position within the butenyl chain, potentially altering the compound's stereochemistry and biological properties.
While there is no direct evidence from the provided search results for such reactions occurring with this compound, the general principles of organic chemistry suggest that these pathways are plausible and warrant investigation to fully understand the chemical space accessible from this molecule.
| Reaction Type | Potential Outcome | Possible Conditions |
| Intramolecular Cyclization | Formation of a new fused ring system | Acidic conditions, Lewis acid catalysis |
| Rearrangement | Isomerization of the butenyl side chain | Acidic or thermal conditions |
Derivatization Strategies and Analogue Synthesis for Academic Exploration
Design Principles for Modifying the Phenylbutenyl Side Chain for SAR Studies
The phenylbutenyl side chain at the C7-position of the quinolin-8-ol core is a critical determinant of the molecule's biological interactions and physicochemical properties. Systematic modification of this chain is a key strategy in structure-activity relationship (SAR) studies to probe the binding requirements of its biological targets. nih.govacs.orgnih.gov
Key design principles for modifying this side chain include:
Varying the Length of the Alkene Chain: Altering the number of carbon atoms in the butenyl linker can provide insights into the spatial tolerance of the binding pocket. Shortening or lengthening the chain may enhance or diminish activity by optimizing the orientation of the terminal phenyl group.
Modifying the Phenyl Ring: The electronic properties of the terminal phenyl group can be systematically tuned by introducing electron-donating or electron-withdrawing substituents at the ortho, meta, or para positions. This allows for the exploration of electronic effects on binding affinity and activity.
Saturation of the Double Bond: The rigidity of the butenyl chain can be altered by reducing the double bond to a single bond. This modification increases the conformational flexibility of the side chain, which can be crucial for adapting to the topology of a binding site.
Introducing Heteroatoms: Replacing carbon atoms within the phenylbutenyl side chain with heteroatoms such as oxygen or nitrogen can introduce new hydrogen bonding capabilities and alter the polarity and solubility of the compound. acs.org
Stereochemical Variations: For analogues with chiral centers in the side chain, the synthesis of individual enantiomers or diastereomers is essential to determine if the biological activity is stereospecific.
A theoretical SAR study could involve the synthesis and evaluation of a series of analogues, as detailed in the table below, to systematically probe the impact of these modifications.
| Modification Type | Example Analogue Name | Rationale for SAR Study |
| Chain Length Variation | 7-(3-Phenylprop-1-en-2-yl)quinolin-8-ol | To assess the impact of a shorter linker on binding affinity. |
| Phenyl Ring Substitution | 7-(4-(4-Chlorophenyl)but-2-en-2-yl)quinolin-8-ol | To evaluate the effect of an electron-withdrawing group on activity. |
| Double Bond Saturation | 7-(4-Phenylbutyl)quinolin-8-ol | To investigate the influence of side chain flexibility on biological interactions. |
| Heteroatom Introduction | 7-(4-Phenoxybut-2-en-2-yl)quinolin-8-ol | To introduce potential hydrogen bond accepting capabilities. |
Synthetic Approaches to Novel Analogues with Altered Electronic or Steric Properties
The synthesis of novel analogues of 7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol with modified electronic or steric properties can be achieved through various established and modern synthetic methodologies. mdpi.comnih.govscispace.com
One of the most versatile methods for introducing aryl and heteroaryl substituents is the Suzuki cross-coupling reaction . scispace.comrroij.com This palladium-catalyzed reaction allows for the coupling of a halogenated 8-hydroxyquinoline (B1678124) precursor (e.g., 7-bromo-8-(benzyloxy)quinoline) with a wide range of boronic acids or boronate esters. This approach is highly modular and tolerant of many functional groups, making it ideal for creating a diverse library of analogues with different electronic and steric features on the phenyl ring. rroij.com
For modifications to the butenyl chain, a Wittig reaction or a Horner-Wadsworth-Emmons reaction could be employed. These reactions would involve the coupling of a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion derived from the quinoline (B57606) core with a substituted phenylacetaldehyde (B1677652) or related ketone. This would allow for the construction of the double bond with control over its geometry (E/Z isomerism), which can be a critical factor in biological activity.
The Mannich reaction represents another powerful tool for introducing substituted aminomethyl groups at the C7 position of the 8-hydroxyquinoline scaffold, which can serve as precursors for more complex side chains. nih.govacs.org
A general synthetic scheme for producing analogues with altered steric and electronic properties is outlined below:
| Reaction Type | Starting Materials | Product Type | Potential for Alteration |
| Suzuki Coupling | 7-Bromo-8-(benzyloxy)quinoline, Substituted Phenylboronic Acid | 7-(Substituted aryl)-8-(benzyloxy)quinoline | Wide variety of electronic and steric properties on the aryl group. |
| Wittig Reaction | 7-Formyl-8-hydroxyquinoline, Substituted Benzyltriphenylphosphonium Bromide | 7-(Substituted styryl)quinolin-8-ol | Variation in the substituent on the phenyl ring and the stereochemistry of the double bond. |
| Heck Reaction | 7-Bromo-8-hydroxyquinoline, Substituted Styrene | 7-(Substituted styryl)quinolin-8-ol | Introduction of various substituted vinyl groups. |
Combinatorial Chemistry and Library Synthesis for High-Throughput Screening in Research Settings
Combinatorial chemistry offers a powerful strategy for the rapid generation of large, diverse libraries of this compound analogues for high-throughput screening (HTS). mdpi.com This approach is particularly valuable in academic research for the discovery of new biological activities and for extensive SAR exploration.
The modular nature of the 8-hydroxyquinoline scaffold lends itself well to combinatorial synthesis. mdpi.com A common strategy involves a multi-component reaction, such as a modified Betti reaction, where 8-hydroxyquinoline, an aldehyde, and a primary or secondary amine are condensed to form a library of 7-substituted analogues. mdpi.com
Alternatively, a parallel synthesis approach can be employed, where a common intermediate, such as 7-formyl-8-hydroxyquinoline or 7-bromo-8-hydroxyquinoline, is reacted with a diverse set of building blocks in a multi-well plate format. For example, a library could be generated by reacting 7-formyl-8-hydroxyquinoline with a collection of different Wittig reagents to produce a variety of analogues with modified phenylbutenyl side chains.
The use of solid-phase synthesis, where the 8-hydroxyquinoline scaffold is attached to a resin, can further streamline the purification process and allow for the use of excess reagents to drive reactions to completion.
Development of Fluorescent Probes and Chemical Tools for Biological Pathway Elucidation
The inherent fluorescence of the 8-hydroxyquinoline core provides a foundation for the development of fluorescent probes and chemical tools based on the this compound structure. nih.govrsc.orgmdpi.com These tools can be invaluable for studying biological pathways, visualizing cellular processes, and identifying protein targets. mdpi.com
The fluorescence of 8-hydroxyquinoline derivatives is often sensitive to their local environment, including pH and the presence of metal ions. rroij.comrsc.org This property can be exploited to design "turn-on" or "turn-off" fluorescent probes. For instance, the chelation of certain metal ions by the 8-hydroxyquinoline moiety can lead to a significant enhancement of fluorescence emission. rroij.commdpi.com
To create a chemical tool for biological pathway elucidation, the this compound scaffold could be functionalized with a reactive group, such as an electrophile or a photo-activatable cross-linker. This would allow the molecule to covalently bind to its biological target upon interaction, enabling subsequent identification and characterization of the target protein through techniques like mass spectrometry.
Furthermore, the phenylbutenyl side chain can be modified to incorporate a fluorophore with different spectral properties, creating a FRET (Förster Resonance Energy Transfer) pair with the intrinsic fluorescence of the quinoline core. Such probes could be used to study conformational changes in proteins or protein-protein interactions.
| Probe/Tool Type | Design Strategy | Application |
| Metal Ion Sensor | Utilize the metal-chelating properties of the 8-hydroxyquinoline core. | Detection and quantification of intracellular metal ions. nih.gov |
| pH Probe | Exploit the pH-dependent fluorescence of the quinoline ring. | Measuring pH changes in cellular compartments. rsc.org |
| Affinity-Based Probe | Introduce a reactive group for covalent target labeling. | Identification of the biological targets of the compound. |
| FRET Probe | Attach a secondary fluorophore to the phenylbutenyl side chain. | Studying protein dynamics and interactions. |
Future Research Directions and Unanswered Questions
Unexplored Synthetic Routes to Expand Chemical Diversity
The exploration of novel synthetic pathways is fundamental to generating a diverse library of analogues based on the 7-(4-Phenylbut-2-en-2-yl)quinolin-8-ol scaffold. While classical methods for quinoline (B57606) synthesis, such as the Conrad-Limpach or Knorr syntheses, provide a basis, modern synthetic methodologies can offer greater efficiency and complexity. orgsyn.org Future research should focus on developing divergent synthetic strategies that allow for systematic modification of both the quinoline core and the phenylbutenyl substituent.
Diversity-oriented synthesis (DOS) presents a powerful approach to expand the chemical space around the lead compound. nih.gov By employing a series of branching reaction pathways, a wide range of structurally varied analogues can be produced from a common intermediate. For instance, palladium-catalyzed cross-coupling reactions could be utilized to introduce a variety of aryl and heteroaryl groups in place of the phenyl group. chemfaces.com Furthermore, multicomponent reactions could be developed to construct the quinoline ring and install the phenylbutenyl side chain in a single, efficient step. nih.gov
Table 1: Potential Synthetic Strategies for Analogue Generation
| Strategy | Description | Potential Modifications |
| Palladium-Catalyzed Cross-Coupling | Suzuki, Stille, or Buchwald-Hartwig coupling reactions to introduce diverse substituents. | Variation of the aryl group on the butenyl chain; substitution at other positions of the quinoline ring. |
| Multicomponent Reactions | One-pot reactions involving three or more starting materials to rapidly build molecular complexity. | Assembly of the quinoline core with simultaneous introduction of the substituted butenyl side chain. |
| Photoredox Catalysis | Use of light to enable novel bond formations under mild conditions. | Functionalization of the quinoline ring or the phenylbutenyl side chain through radical intermediates. |
Advanced Computational Models for Predicting Complex Biological Interactions
Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of how a molecule will interact with biological targets. drugtargetreview.com For a novel compound like this compound, advanced computational models can provide initial insights into its potential biological activities and guide further experimental work. nih.gov
Future research should employ a multi-faceted computational approach. Initially, quantitative structure-activity relationship (QSAR) models can be developed as more analogues are synthesized and tested. These models can identify key structural features that correlate with biological activity. Molecular docking studies can then be used to predict the binding modes of the compound and its analogues within the active sites of known protein targets, such as kinases or DNA-related enzymes, which are often targeted by quinoline derivatives. mdpi.com
Furthermore, molecular dynamics (MD) simulations can offer a more dynamic picture of the ligand-protein interactions, providing information on the stability of the complex and the conformational changes that may occur upon binding. nih.gov These simulations can help to refine the understanding of the binding mechanism and guide the design of analogues with improved affinity and selectivity.
Table 2: Proposed Computational Workflow for Biological Interaction Prediction
| Computational Method | Objective | Expected Outcome |
| QSAR Modeling | To correlate structural features with biological activity. | A predictive model that guides the design of more potent analogues. |
| Molecular Docking | To predict the binding pose and affinity for specific protein targets. | Identification of potential biological targets and key intermolecular interactions. |
| Molecular Dynamics Simulations | To assess the stability and dynamics of the ligand-protein complex. | A detailed understanding of the binding mechanism and the role of solvent molecules. |
Identification of Novel Biological Targets through High-Throughput Screening of Analogues
While computational methods can suggest likely biological targets, high-throughput screening (HTS) of a library of this compound analogues is crucial for the unbiased identification of novel targets. drugdiscoverynews.comnih.gov HTS allows for the rapid testing of thousands of compounds against a wide range of biological assays, providing a wealth of data on their biological effects.
A library of analogues, generated through the synthetic routes discussed in section 8.1, should be screened against a panel of cell lines representing different cancer types to identify antiproliferative activity. rsc.org For the most active compounds, target deconvolution studies can be initiated. This can involve techniques such as affinity chromatography, where the compound is immobilized and used to pull down its binding partners from cell lysates, or proteomic approaches that identify changes in protein expression or post-translational modifications upon compound treatment.
Additionally, phenotypic screening, where the effect of the compounds on cellular morphology or function is observed, can provide clues about their mechanism of action and potential targets. cijournal.ru
Table 3: High-Throughput Screening Strategy for Target Identification
| Screening Approach | Description | Potential Findings |
| Cell-Based Proliferation Assays | Screening of the analogue library against a panel of cancer cell lines. | Identification of compounds with potent and selective anticancer activity. |
| Affinity-Based Target Identification | Using the active compound as a "bait" to capture its protein targets. | Direct identification of the molecular targets of the compound. |
| Phenotypic Screening | Observing the effects of compounds on cellular phenotypes using high-content imaging. | Clues to the mechanism of action and the cellular pathways affected by the compound. |
Application of the Chemical Compound as a Scaffold for Rational Drug Design Initiatives in Preclinical Research
The this compound structure holds promise as a versatile scaffold for rational drug design. nih.gov Once a validated biological target is identified through the methods described above, a structure-based drug design approach can be employed to optimize the lead compound into a clinical candidate. nih.gov
This process involves using the three-dimensional structure of the target protein, obtained through X-ray crystallography or cryo-electron microscopy, to guide the design of analogues with improved binding affinity and selectivity. The synthesis of these rationally designed compounds would then be followed by in vitro and in vivo testing to evaluate their efficacy and pharmacokinetic properties. mdpi.com
The goal of these preclinical research initiatives would be to develop a compound with a well-defined mechanism of action, a favorable safety profile, and demonstrated efficacy in animal models of disease, paving the way for potential clinical development.
Table 4: Illustrative Preclinical Rational Drug Design Cascade
| Stage | Activity | Goal |
| Hit-to-Lead | Initial optimization of the most promising compounds from HTS. | Improve potency and establish a preliminary structure-activity relationship. |
| Lead Optimization | Structure-based design and synthesis of analogues with improved properties. | Enhance efficacy, selectivity, and drug-like properties (ADME). |
| In Vivo Efficacy Studies | Testing of optimized leads in animal models of the target disease. | Demonstrate proof-of-concept for the therapeutic approach. |
| Preclinical Safety Assessment | Evaluation of the toxicity and tolerability of the lead candidate. | Identify a safe dose range for potential human studies. |
Q & A
Q. What are effective strategies to optimize the synthesis of 7-(4-phenylbut-2-en-2-yl)quinolin-8-ol to improve yield and purity?
Methodological Answer: Synthetic optimization should focus on reaction conditions, catalysts, and purification techniques. For quinoline derivatives, hydrogenation using Pd-C under H₂ gas in glacial acetic acid and methanol has proven effective for reducing intermediates while maintaining structural integrity . To enhance purity, recrystallization from ethyl alcohol or aqueous mixtures is recommended, as demonstrated in analogous quinolin-8-ol syntheses . Monitoring reaction progress via TLC or HPLC ensures intermediate stability, particularly for the ene group in the 4-phenylbut-2-en-2-yl substituent, which may isomerize under acidic/basic conditions.
Q. How can researchers characterize the structural conformation of this compound?
Methodological Answer: X-ray crystallography is the gold standard for resolving spatial arrangements. For example, in related compounds like 7-[(morpholin-4-yl)(phenyl)methyl]quinolin-8-ol, dihedral angles between the quinoline core and substituents (e.g., 81.05° for phenyl groups) were determined using CuKα radiation (λ = 1.54186 Å) and refinement to R = 0.028 . Complementary techniques include:
Q. What solvents and conditions are suitable for solubility and stability testing of this compound?
Methodological Answer: Test solubility in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) due to the hydroxyl and quinoline moieties. For stability:
- pH-dependent degradation : Perform accelerated stability studies in buffers (pH 1–13) at 40°C for 72 hours.
- Light sensitivity : Expose to UV-Vis light (254–365 nm) and monitor degradation via HPLC.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds .
Advanced Research Questions
Q. How can researchers investigate the role of the 4-phenylbut-2-en-2-yl group in biological activity?
Methodological Answer: Design a structure-activity relationship (SAR) study:
- Synthesize analogs : Replace the ene group with saturated (butyl) or alternative unsaturated (but-1-en-1-yl) chains.
- Biological assays : Test antiprotozoal/antimicrobial activity using microdilution methods (IC₅₀ determination) and compare with controls like chloroquine .
- Mechanistic studies : Use fluorescence quenching to assess binding to heme or β-hematin (malaria targets) .
Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like HIV-1 integrase or microbial enzymes. Parameterize the ene group’s partial double-bond character using DFT-optimized geometries .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes, focusing on hydrogen bonds between the hydroxyl group and active-site residues .
Q. How can contradictions in toxicity data be addressed for this compound?
Methodological Answer:
- In vitro toxicity : Perform MTT assays on HepG2 cells to determine LC₅₀ values. Note that missing ecotoxicity data (e.g., bioaccumulation, soil mobility) require OECD 201/202 guideline testing .
- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., quinoline epoxides) formed via CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
